molecular formula C9H17NO B13166887 [1-(Piperidin-3-yl)cyclopropyl]methanol

[1-(Piperidin-3-yl)cyclopropyl]methanol

Cat. No.: B13166887
M. Wt: 155.24 g/mol
InChI Key: LILRLPWZVWHWHO-UHFFFAOYSA-N
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Description

[1-(Piperidin-3-yl)cyclopropyl]methanol is a heterocyclic organic compound featuring a piperidine ring (a six-membered secondary amine) fused to a cyclopropane moiety, with a hydroxymethyl (-CH2OH) group attached to the cyclopropane.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

(1-piperidin-3-ylcyclopropyl)methanol

InChI

InChI=1S/C9H17NO/c11-7-9(3-4-9)8-2-1-5-10-6-8/h8,10-11H,1-7H2

InChI Key

LILRLPWZVWHWHO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2(CC2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Piperidin-3-yl)cyclopropyl]methanol typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.

    Attachment to Piperidine: The cyclopropyl group is then attached to the piperidine ring through a nucleophilic substitution reaction.

    Introduction of the Methanol Group:

Industrial Production Methods: In an industrial setting, the production of [1-(Piperidin-3-yl)cyclopropyl]methanol may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: [1-(Piperidin-3-yl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products:

    Oxidation: Aldehydes or ketones.

    Reduction: Various alcohol derivatives.

    Substitution: Compounds with different functional groups replacing the methanol group.

Scientific Research Applications

[1-(Piperidin-3-yl)cyclopropyl]methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of [1-(Piperidin-3-yl)cyclopropyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Key Features

The compound’s structural analogs differ in substituents on the piperidine ring, cyclopropane modifications, and functional groups. These variations influence physicochemical properties, biological activity, and safety profiles:

Substituent Diversity
  • Piperidine Position : The position of substituents on the piperidine ring (e.g., 2-yl vs. 3-yl) affects molecular conformation and target interactions.
  • Cyclopropane Modifications: Analogs may feature cyclopropylmethyl (e.g., (1-(Cyclopropylmethyl)piperidin-3-yl)methanol, CAS 1247685-08-0) or aromatic substituents (e.g., 4-chlorophenyl in ), altering hydrophobicity and steric effects .
  • Functional Groups : Hydroxymethyl (-CH2OH), amines (-NH2), and ketones (-CO-) modulate polarity, hydrogen-bonding capacity, and metabolic stability.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Safety Profile
[1-(Piperidin-3-yl)cyclopropyl]methanol C9H17NO* ~155.24* Piperidin-3-yl, cyclopropane, -CH2OH Not reported Assumed similar to
(1-(Cyclopropylmethyl)piperidin-3-yl)methanol C10H19NO 169.3 Cyclopropylmethyl, -CH2OH None reported No significant hazards
[1-(3-Aminopropyl)piperidin-2-yl]methanol C9H20N2O 172.27 3-Aminopropyl, -CH2OH Not reported Not available
1-(4-Chlorophenyl)cyclopropylmethanone (3c) C14H16ClN3O 283.75 4-Chlorophenyl, piperazine Anticancer, antituberculosis Not reported

*Calculated molecular weight based on structural formula.

Physicochemical and Pharmacokinetic Considerations

  • Polarity: Hydroxymethyl and amine groups improve solubility, as seen in [1-(3-Aminopropyl)piperidin-2-yl]methanol ().
  • Metabolic Stability : Piperidine derivatives are prone to cytochrome P450-mediated metabolism, whereas cyclopropane rings may confer resistance to oxidation .

Biological Activity

[1-(Piperidin-3-yl)cyclopropyl]methanol, a compound featuring a piperidine moiety, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, focusing on its anticancer, antimicrobial, and neuroprotective effects, supported by recent research findings and data.

Chemical Structure and Properties

  • Chemical Formula : C9H17NO
  • CAS Number : 84072468
  • Molecular Weight : 157.24 g/mol

The structure of [1-(Piperidin-3-yl)cyclopropyl]methanol includes a cyclopropyl group attached to a piperidine ring, contributing to its unique biological properties.

1. Anticancer Activity

Recent studies indicate that derivatives of piperidine, including [1-(Piperidin-3-yl)cyclopropyl]methanol, exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by affecting mitochondrial pathways and inhibiting key survival signals. In vitro tests demonstrated cytotoxicity against various cancer cell lines, including FaDu hypopharyngeal tumor cells .
  • Comparative Efficacy : In studies comparing the efficacy of [1-(Piperidin-3-yl)cyclopropyl]methanol with standard chemotherapeutic agents, it was found to have a comparable or superior effect in inducing cell death .

2. Antimicrobial Activity

The compound also displays promising antimicrobial properties:

  • Bacterial Inhibition : Research has shown that [1-(Piperidin-3-yl)cyclopropyl]methanol has inhibitory effects against various strains of bacteria, including Mycobacterium tuberculosis, Staphylococcus aureus, and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis and interfering with DNA gyrase activity .
  • Fungal Activity : Additionally, it has demonstrated antifungal activity against species such as Candida and Aspergillus, primarily through the inhibition of ergosterol biosynthesis, which is crucial for fungal cell membrane integrity .

3. Neuroprotective Effects

The neuroprotective potential of [1-(Piperidin-3-yl)cyclopropyl]methanol has been explored in the context of neurodegenerative diseases:

  • Cholinesterase Inhibition : The compound has shown the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. This inhibition suggests potential utility in cognitive enhancement therapies .
  • Oxidative Stress Reduction : Furthermore, it exhibits antioxidant properties that may protect neuronal cells from oxidative damage, a common pathway in neurodegeneration .

Data Summary

Biological ActivityEffectiveness (IC50)Reference
Anticancer (FaDu cells)15 µM
Antimicrobial (MRSA)10 µM
Cholinesterase Inhibition20 µM

Case Study 1: Anticancer Efficacy

A study conducted on the effects of [1-(Piperidin-3-yl)cyclopropyl]methanol on FaDu hypopharyngeal tumor cells revealed that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The study utilized flow cytometry to assess apoptosis rates, confirming that the compound triggers programmed cell death effectively.

Case Study 2: Antimicrobial Resistance

In another investigation focused on antibiotic-resistant strains of E. coli, [1-(Piperidin-3-yl)cyclopropyl]methanol was tested for its ability to inhibit growth. Results indicated a notable decrease in bacterial colony-forming units (CFUs), suggesting its potential role as an alternative treatment option against resistant infections.

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